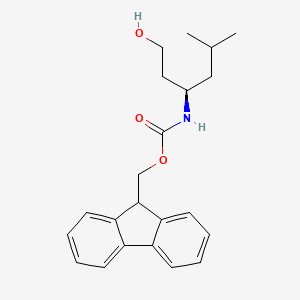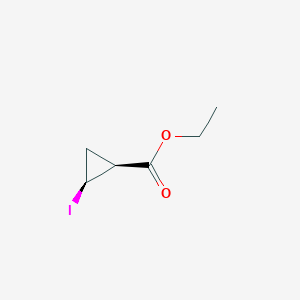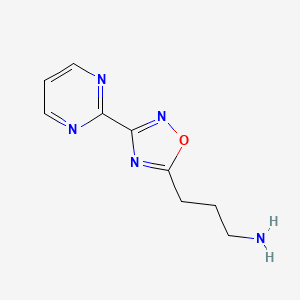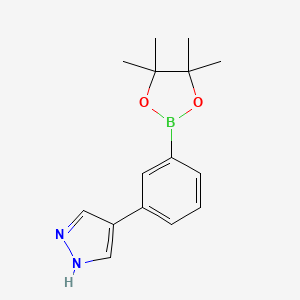![molecular formula C7H8N4S B12983198 1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B12983198.png)
1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine derivatives with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazo[4,5-b]pyrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents like chlorine or bromine, solvents such as dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated imidazo[4,5-b]pyrazine compounds .
Scientific Research Applications
1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt viral replication by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[4,5-c]pyridine: Another related compound with a different ring fusion pattern.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Uniqueness
1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione is unique due to its specific ring fusion and sulfur-containing thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1,3-dimethylimidazo[4,5-b]pyrazine-2-thione |
InChI |
InChI=1S/C7H8N4S/c1-10-5-6(9-4-3-8-5)11(2)7(10)12/h3-4H,1-2H3 |
InChI Key |
LYLKWLHFUZKSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CN=C2N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B12983189.png)
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12983190.png)
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole](/img/structure/B12983199.png)
